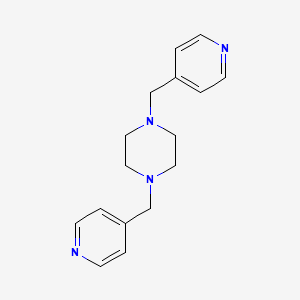

1,4-Bis(4-pyridylmethyl)piperazine

Description

Contextualization within Ligand Design and Supramolecular Chemistry

In the field of supramolecular chemistry, the design of ligands is paramount to the development of new materials with desired properties. Ligands, which are molecules that bind to a central metal atom, dictate the architecture and functionality of the resulting coordination complex. 1,4-Bis(4-pyridylmethyl)piperazine, often abbreviated as bpmp, has proven to be a valuable building block in this context. nih.gov

The piperazine (B1678402) scaffold itself is a privileged structure, frequently found in biologically active compounds. rsc.org In the realm of materials science, the incorporation of the piperazine nucleus into ligands offers a unique combination of flexibility and defined coordination sites. The nitrogen atoms within the piperazine ring, along with those in the terminal pyridyl groups of bpmp, provide multiple points of attachment for metal ions. This multi-dentate nature allows for the formation of extended, often three-dimensional, structures. The synthesis of coordination polymers using such ligands is a key focus area, with applications in catalysis and the development of MOFs. rsc.org

Overview of Structural Features and Versatility in Coordination

The structure of this compound is characterized by a central piperazine ring flanked by two pyridylmethyl groups. The piperazine ring typically adopts a chair conformation. ajol.info This inherent flexibility allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. The pyridyl groups at the termini of the molecule act as the primary donor sites, with the nitrogen atoms readily coordinating to metal ions.

The versatility of this ligand is demonstrated in its ability to form a variety of coordination architectures. For instance, it has been used to construct diperiodic coordination polymer slabs with copper(II) ions. nih.gov In one such case, the copper(II) atoms are in a square-pyramidal coordination environment, linked by the bpmp ligand and a dicarboxylate co-ligand. nih.gov The bpmp ligand bridges the metal centers, contributing to the formation of an extended network.

Furthermore, in combination with other ligands and metal ions like zinc(II), bpmp can participate in the formation of complex three-dimensional topologies. Hydrothermal reactions of zinc nitrate (B79036), pyromellitic acid, and this compound have yielded 3D coordination polymers with intriguing network structures. acs.org The disposition of the pyridyl nitrogen donors plays a significant role in directing the final structure of the coordination polymer. acs.org

| Property | Value |

|---|---|

| Molecular Formula | C16H20N4 nih.gov |

| Molecular Weight | 268.36 g/mol nih.gov |

| IUPAC Name | 1,4-bis(pyridin-4-ylmethyl)piperazine nih.gov |

| SMILES | C1CN(CCN1CC2=CC=NC=C2)CC3=CC=NC=C3 nih.gov |

| InChIKey | PVAQSGXNQUFOMY-UHFFFAOYSA-N nih.gov |

Historical Development and Emerging Research Trajectories for Piperazine-Based Ligands

The use of piperazine and its derivatives as ligands in coordination chemistry has a rich history. The piperazine nucleus is a common motif in many commercial products, which has spurred research into its chemical properties and applications. rsc.org In coordination chemistry, the ability of the piperazine ring to be substituted at its nitrogen atoms has made it a versatile platform for creating ligands with diverse functionalities and coordination behaviors. rsc.org

Early research often focused on simple coordination complexes, but the field has evolved towards the design of more complex supramolecular assemblies. The development of ligands like N,N'-bis(3-pyridylformyl)piperazine has led to the formation of metal-organic polymers with interesting optical properties. nih.gov These studies have shown that the choice of metal ion can significantly influence the crystal structure and properties of the resulting polymer. nih.gov

Emerging research trajectories for piperazine-based ligands are focused on the development of functional materials. This includes the synthesis of MOFs with high surface areas and porosity for applications in gas storage and separation. nih.gov Another area of interest is the creation of coordination polymers with specific catalytic activities or optical and magnetic properties. The flexibility of the piperazine core, combined with the ability to introduce various functional groups, makes it an attractive scaffold for the design of ligands for these advanced applications. The exploration of mixed-ligand systems, where piperazine-based ligands are used in conjunction with other organic linkers, is also a promising avenue for creating novel materials with tailored structures and functions. nih.gov

| Ligand | Metal Ion | Resulting Structure/Property | Reference |

|---|---|---|---|

| This compound (bpmp) | Copper(II) | Diperiodic coordination polymer slabs nih.gov | nih.gov |

| This compound (4-bpmp) | Zinc(II) | 3D coordination polymer with a self-penetrated topology acs.org | acs.org |

| N,N'-bis(3-pyridylformyl)piperazine (bpfp) | Cobalt(II), Nickel(II), Zinc(II) | 2D rhombohedral grids and wavelike chains with third-order nonlinear optical properties nih.gov | nih.gov |

| Piperazine (Ppz) | Copper(I), Silver(I) | Metal-organic framework (MOF-TW1) with significant surface area and porosity nih.gov | nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C16H20N4 |

|---|---|

Molecular Weight |

268.36 g/mol |

IUPAC Name |

1,4-bis(pyridin-4-ylmethyl)piperazine |

InChI |

InChI=1S/C16H20N4/c1-5-17-6-2-15(1)13-19-9-11-20(12-10-19)14-16-3-7-18-8-4-16/h1-8H,9-14H2 |

InChI Key |

PVAQSGXNQUFOMY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=NC=C2)CC3=CC=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 1,4-Bis(4-pyridylmethyl)piperazine

The synthesis of this compound is primarily achieved through the nucleophilic substitution reaction between piperazine (B1678402) and a suitable 4-pyridylmethyl halide. This method, while straightforward in principle, requires careful control of reaction conditions to maximize the yield of the desired disubstituted product and minimize side reactions.

Multi-Step Synthesis from Precursors

The most common and established route to this compound involves a direct N-alkylation of piperazine. This can be conceptualized as a multi-step process in situ, even if performed as a one-pot reaction.

The key precursors for this synthesis are:

Piperazine: A cyclic diamine that serves as the central building block.

4-(Chloromethyl)pyridine hydrochloride or 4-(Bromomethyl)pyridine hydrobromide: These are the alkylating agents, providing the pyridylmethyl moieties. The hydrochloride or hydrobromide salts are often used due to their stability.

The reaction proceeds via a nucleophilic attack of the secondary amine groups of piperazine on the electrophilic carbon of the 4-(halomethyl)pyridine. The reaction can be broken down into two main steps:

Mono-alkylation: In the initial phase of the reaction, one of the nitrogen atoms of the piperazine ring reacts with a molecule of the 4-(halomethyl)pyridine to form the monosubstituted intermediate, 1-(4-pyridylmethyl)piperazine.

Di-alkylation: The second nitrogen atom of the monosubstituted intermediate then reacts with another molecule of the 4-(halomethyl)pyridine to yield the final product, this compound.

A common challenge in this synthesis is controlling the degree of alkylation. The formation of the monosubstituted product and the potential for over-alkylation to form quaternary ammonium (B1175870) salts are possible side reactions. To favor the desired disubstituted product, a stoichiometric ratio of two equivalents of the alkylating agent to one equivalent of piperazine is typically employed.

Optimized Reaction Conditions and Yield Enhancements

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

Solvent: A variety of polar aprotic solvents can be used for this reaction, with acetonitrile (B52724) and dimethylformamide (DMF) being common choices. These solvents are effective at dissolving the reactants and facilitating the nucleophilic substitution.

Base: The presence of a base is essential to neutralize the hydrohalic acid (HCl or HBr) that is formed as a byproduct of the reaction. Common bases include inorganic carbonates such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or organic bases like triethylamine (B128534) (TEA). The base prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic.

Temperature: The reaction is typically carried out at elevated temperatures, often under reflux, to increase the reaction rate. For instance, reactions in acetonitrile are often refluxed for several hours. nih.gov

Control of Polysubstitution: To minimize the formation of the monosubstituted byproduct, a slight excess of the alkylating agent can be used. Conversely, using a large excess of piperazine would favor the formation of the mono-alkylated product. nih.gov

A representative synthetic procedure involves dissolving piperazine in a suitable solvent like acetonitrile, followed by the addition of a base such as potassium carbonate. 4-(Chloromethyl)pyridine hydrochloride is then added, and the mixture is heated under reflux for an extended period, typically ranging from 18 to 36 hours. nih.gov After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to obtain the pure this compound.

| Parameter | Condition | Purpose | Reference |

| Reactants | Piperazine, 4-(Chloromethyl)pyridine hydrochloride | Formation of the target molecule | nih.gov |

| Stoichiometry | ~1:2 (Piperazine:Alkylating agent) | Favors disubstitution | |

| Solvent | Acetonitrile, DMF | Dissolves reactants, facilitates reaction | nih.gov |

| Base | Potassium carbonate, Triethylamine | Neutralizes acid byproduct, maintains nucleophilicity of piperazine | nih.gov |

| Temperature | Reflux | Increases reaction rate | nih.gov |

| Reaction Time | 18-36 hours | Ensures completion of the reaction | nih.gov |

Scale-Up Considerations in Ligand Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale presents several challenges. Key considerations include cost-effectiveness, safety, and process robustness.

For large-scale synthesis, the choice of reagents and solvents is critical. Less expensive and more environmentally benign solvents are preferred. While acetonitrile is effective, its cost and volatility might be a concern on a larger scale. Alternative solvent systems may need to be explored.

The purification method is another important factor. While column chromatography is suitable for small-scale purification, it is often impractical and costly for large quantities. Crystallization is a more viable option for large-scale purification, and developing a robust crystallization procedure is a key aspect of process development.

Furthermore, managing the exothermicity of the reaction and ensuring efficient mixing become more critical on a larger scale. The addition rate of the alkylating agent may need to be carefully controlled to maintain a safe operating temperature. The use of flow chemistry is also a modern approach that can offer better control over reaction parameters and facilitate safer and more efficient large-scale production. mdpi.com

Functionalization and Analog Synthesis

The versatility of this compound as a ligand has prompted significant research into its functionalization and the synthesis of its analogs. These modifications aim to tune the coordination properties of the ligand and, consequently, the properties of the resulting materials.

Introduction of Substituents for Tunable Coordination and Material Properties

Introducing substituents onto the pyridine (B92270) rings or the piperazine backbone can significantly alter the electronic and steric properties of the ligand. For example, the synthesis of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives has been reported, where a nitro group is introduced onto the pyridine ring. nih.gov The electron-withdrawing nature of the nitro group can influence the coordination behavior of the pyridyl nitrogen.

The general strategy for creating such derivatives often involves starting with a substituted pyridyl precursor. For instance, reacting 2-chloro-3-nitropyridine (B167233) with an excess of piperazine yields 1-(3-nitropyridin-2-yl)piperazine. nih.gov This monosubstituted piperazine can then be further functionalized at the second nitrogen atom to create asymmetric ligands.

Synthesis of Related Piperazine-Based Ligands with Varied Spacer Lengths and Pyridyl Positions

The structural properties of coordination polymers can be systematically tuned by modifying the length of the spacer between the piperazine core and the pyridyl groups, as well as by changing the position of the nitrogen atom within the pyridine ring.

Varied Spacer Lengths: The synthesis of analogs with different spacer lengths can be achieved by using alkylating agents with longer carbon chains. For example, instead of a methylene (B1212753) (-CH₂-) spacer, one could envision using an ethylene (B1197577) (-CH₂CH₂-) or propylene (B89431) (-CH₂CH₂CH₂-) linker. This would be accomplished by reacting piperazine with, for instance, 4-(2-chloroethyl)pyridine. The increased length of the spacer can lead to the formation of coordination networks with larger pores and different topologies. The synthesis of N-alkyl piperazine side chain based CXCR4 antagonists with varying carbon chain lengths between the piperazine and another cyclic moiety has been demonstrated through reductive amination or alkylation reactions. nih.gov

Varied Pyridyl Positions: Analogs of this compound can be synthesized using isomers of (chloromethyl)pyridine. For example, using 3-(chloromethyl)pyridine (B1204626) or 2-(chloromethyl)pyridine (B1213738) as the alkylating agent would result in the formation of 1,4-Bis(3-pyridylmethyl)piperazine or 1,4-Bis(2-pyridylmethyl)piperazine, respectively. The different positions of the nitrogen atom in the pyridine ring (meta or ortho to the methylene bridge) will alter the angle at which the ligand can coordinate to metal centers, thereby influencing the geometry and dimensionality of the resulting coordination polymer.

The synthesis of these analogs generally follows the same nucleophilic substitution methodology as for the parent compound, with the appropriate choice of the starting pyridylalkyl halide.

| Analog Type | Modification | Synthetic Precursor Example | Effect on Ligand/Material Properties |

| Substituted Pyridyl | Introduction of functional groups on the pyridine ring | 2-Chloro-3-nitropyridine | Alters electronic properties and coordination behavior |

| Varied Spacer Length | Longer alkyl chain between piperazine and pyridine | 4-(2-Chloroethyl)pyridine | Changes ligand flexibility and network topology |

| Varied Pyridyl Position | Isomeric attachment of the pyridylmethyl group | 3-(Chloromethyl)pyridine | Modifies coordination angles and network geometry |

Derivatization for Enhanced Supramolecular Interactions

The structure of this compound is inherently suited for forming supramolecular assemblies. The two terminal pyridyl groups act as effective hydrogen bond acceptors or metal-coordinating sites, while the central piperazine ring offers conformational flexibility. Derivatization and modification strategies focus on leveraging these features to build robust, higher-order structures.

A primary strategy for enhancing supramolecular interactions is the protonation of the nitrogen atoms. This simple acid-base reaction transforms the neutral ligand into a cationic species, which can then act as a hydrogen bond donor to assemble with anionic or neutral components. In one such example, the mono-protonation of the piperazine nitrogen results in a cation (Hbpmp)⁺. This species co-crystallizes with fumaric acid and perchlorate (B79767) anions to form complex trimolecular units. nih.gov These units are linked by strong O—H⋯N hydrogen bonds between the fumaric acid's carboxylic acid groups and the pyridyl nitrogen atoms. nih.gov Further N—H⋯N hydrogen bonding and π–π stacking interactions between adjacent pyridyl rings extend these units into one-dimensional supramolecular ribbons. nih.gov

This demonstrates how non-covalent derivatization through protonation can be a powerful tool to guide the self-assembly process. Another approach involves modifying the core piperazine unit itself. For instance, the analogue piperazine-1,4-diol (B14613724) (PipzDiol), where N-H groups are replaced by N-OH groups, shows a distinct alteration in its hydrogen-bonding geometry. rsc.org While piperazine often forms 3D hydrogen-bonded networks, the modified PipzDiol assembles into 2D layers, showcasing how targeted derivatization of the central ring can control the dimensionality of the resulting supramolecular architecture. rsc.org

The use of this compound as a bridging ligand in coordination polymers also highlights its capacity for forming extended networks through interactions with metal centers. nih.govresearchgate.net

Table 1: Supramolecular Interactions of this compound and its Analogs

| Derivative/Form | Interacting Species | Key Interactions | Resulting Structure |

|---|---|---|---|

| Mono-protonated bpmp | Fumaric acid, Perchlorate | O—H⋯N, N—H⋯N hydrogen bonding, π–π stacking | 1D Supramolecular Ribbons nih.gov |

| Neutral bpmp | Copper(II), 4-(carboxylethyl)benzoate | Metal-coordination (Cu-N), C-H⋯O interactions | 2D Coordination Polymer Slabs nih.govresearchgate.net |

| Neutral bpmp | Nickel(II), 4-(carboxyethyl)benzoate, Water | Metal-coordination (Ni-N), O-H⋯O hydrogen bonding | 3D Diamondoid Networks researchgate.net |

| Piperazine-1,4-diol (analog) | Various acids | O-H⋯O, O-H⋯N hydrogen bonding | 2D Layered Networks rsc.org |

Green Chemistry Approaches in Ligand Synthesis

The growing emphasis on sustainable chemical manufacturing has driven the development of greener synthetic routes for ligands like this compound. Green chemistry aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Key strategies include the use of environmentally benign solvents, such as water, and designing reactions with high atom economy.

Solvent-Free and Aqueous Medium Syntheses

Traditional organic syntheses often rely on volatile and toxic solvents. Shifting to solvent-free conditions or using water as a solvent represents a significant step toward greener processes. nih.govorganic-chemistry.org While the direct synthesis of this compound is typically performed in organic solvents, its application in forming coordination polymers provides excellent examples of green synthetic methods.

Hydrothermal synthesis, which uses water as the solvent at elevated temperatures and pressures, is a prominent green technique for producing crystalline materials. Several coordination polymers incorporating this compound have been successfully synthesized using this method. For example, reacting the ligand with copper nitrate (B79036) and 4-(carboxylethyl)benzoic acid in water under basic conditions yields a highly ordered coordination polymer. nih.govresearchgate.net This approach avoids organic solvents entirely, reducing both environmental impact and purification costs.

Table 2: Example of Aqueous Synthesis Involving this compound

| Product | Reactants | Solvent | Conditions | Yield |

|---|---|---|---|---|

| [Cu₂(C₉H₆O₄)₂(C₁₆H₂₀N₄)]ₙ | Copper(II) nitrate, 4-(carboxylethyl)benzoic acid, this compound, NaOH | Distilled Water | Heated at 120°C (393 K) for 48 hours, followed by slow cooling | 51% researchgate.net |

| [Ni(C₁₀H₈O₄)(C₁₆H₂₀N₄)(H₂O)₂] | Nickel(II) nitrate, 4-(carboxyethyl)benzoic acid, this compound, NaOH | Distilled Water | Not specified | Not specified researchgate.net |

Atom Economy and Waste Reduction Strategies

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org It provides a more insightful metric of efficiency than reaction yield alone, as a high-yielding reaction can still generate significant waste. nih.govrsc.org The goal is to design syntheses where most, if not all, reactant atoms end up in the product, minimizing the formation of byproducts.

The standard synthesis of this compound proceeds via a nucleophilic substitution reaction between piperazine and two equivalents of 4-(chloromethyl)pyridine. The reaction produces two equivalents of hydrogen chloride as a byproduct, which must be neutralized, typically with a base, generating salt waste.

The atom economy for this synthesis can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 3: Atom Economy Calculation for the Synthesis of this compound

| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Piperazine | C₄H₁₀N₂ | 86.14 | Reactant |

| 4-(Chloromethyl)pyridine | C₆H₆ClN | 127.57 | Reactant (2 equivalents used) |

| Total Reactant Mass | 341.28 | (86.14 + 2 * 127.57) | |

| This compound | C₁₆H₂₀N₄ | 268.36 | Desired Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct (2 equivalents formed) |

| Atom Economy | 78.63% | (268.36 / 341.28) x 100 |

An atom economy of 78.63% indicates that over 21% of the mass of the reactants is converted into waste (in this case, HCl, which becomes a salt after neutralization). While this is a reasonably efficient substitution reaction, it falls short of the 100% atom economy seen in ideal green reactions like additions or rearrangements. rsc.org Strategies to improve this would involve exploring alternative synthetic pathways that avoid leaving groups, such as catalytic C-H activation routes, though such methods for this specific molecule are not yet prevalent. Reducing waste is intrinsically linked to improving atom economy; by designing more efficient reactions, the generation of unwanted byproducts and the subsequent need for their disposal are minimized.

Coordination Chemistry of 1,4 Bis 4 Pyridylmethyl Piperazine

Ligand Behavior and Coordination Modes

The coordination behavior of 1,4-Bis(4-pyridylmethyl)piperazine is largely dictated by the presence of its nitrogen donor atoms and the flexibility of the piperazine (B1678402) ring. These features enable it to act as a versatile building block in the construction of coordination compounds.

N-Donor Coordination to Diverse Metal Centers

The versatility of this compound as a ligand extends to its ability to form complexes with a range of transition metals. Its utility has been showcased in the creation of divalent metal coordination polymers with intriguing and varied topologies. nih.gov This adaptability makes it a valuable tool for crystal engineering, allowing for the design and synthesis of new materials with specific structural and functional properties.

Bridging Ligand Architectures

One of the most significant aspects of this compound's coordination behavior is its ability to act as a bridging ligand, connecting two or more metal centers. This bridging capability allows for the formation of extended structures, such as coordination polymers. The bpmp ligand can adopt various bridging modes, leading to mono-, di-, tri-, and even multi-bridging architectures.

In many of its documented complexes, this compound acts as a bridging ligand, linking metal ions to form one-, two-, or three-dimensional networks. For example, in a copper(II) coordination polymer, the bpmp ligand, in conjunction with a dicarboxylate co-ligand, bridges copper centers to form diperiodic slabs. nih.gov Similarly, in a nickel(II) complex, the bpmp ligand connects adjacent metal ions, contributing to the formation of a tri-periodic diamondoid network. nih.gov The flexibility of the piperazine ring and the rotational freedom of the pyridylmethyl groups allow the ligand to span varying distances and adopt different orientations to accommodate the coordination preferences of the metal ions and the steric demands of other ligands in the coordination sphere.

Influence of Piperazine Conformation (Chair, Boat) on Coordination Geometry

In some cases, the coordination to a metal ion can induce a change in the piperazine ring's conformation. For instance, the piperazine ring has been observed to adopt a boat conformation to act as a bidentate moiety in certain macrocyclic complexes. nih.gov This conformational change, however, can lead to a decrease in the metal binding affinity compared to ligands that maintain the more stable chair conformation. nih.gov The interplay between the energetic preference of the piperazine conformation and the geometric requirements of the metal coordination sphere is a crucial factor in determining the final structure of the complex.

Formation of Discrete Metal Complexes

Beyond the formation of extended coordination polymers, this compound can also participate in the formation of discrete metal complexes, including both mononuclear and polynuclear species.

Synthesis and Characterization of Mononuclear Complexes

While this compound is well-known for its ability to form bridged, polymeric structures, the formation of simple mononuclear complexes is less common but conceptually possible. In a hypothetical mononuclear complex, a single metal ion would be coordinated by one or more bpmp ligands, with the ligand's pyridyl groups satisfying the metal's coordination requirements without extending to bridge to another metal center. The synthesis of such complexes would likely require careful control of stoichiometry and reaction conditions to prevent polymerization.

Characterization of these mononuclear complexes would rely on standard techniques such as single-crystal X-ray diffraction to determine the precise coordination geometry around the metal center. Spectroscopic methods like IR and UV-Vis would provide information about the ligand's coordination to the metal, and elemental analysis would confirm the stoichiometry of the complex.

Synthesis and Characterization of Polynuclear Metal Clusters

The bridging nature of this compound makes it an excellent candidate for the synthesis of polynuclear metal clusters. rsc.org These are discrete molecular entities containing a definite number of metal ions held together by bridging ligands. rsc.org The bpmp ligand can bridge two metal ions to form a dinuclear complex, or it can participate in the assembly of larger clusters with three, four, or more metal centers. rsc.org

An example of a dinuclear complex is a copper(II) compound where a bridging 1,4-bis(pyridin-4-ylmethyl)piperazine ligand links two slightly distorted square-planar-coordinated Cu(II) ions. nih.gov The synthesis of such polynuclear clusters often involves the self-assembly of metal salts and the bpmp ligand in a suitable solvent system. rsc.org The resulting structures are then characterized by single-crystal X-ray diffraction to elucidate the arrangement of the metal ions and the coordination mode of the bpmp ligand. The study of these polynuclear clusters is significant for understanding the magnetic and electronic interactions between metal centers in close proximity. rsc.orgresearchgate.net

Influence of Anions and Co-ligands on Coordination Geometries

The use of dicarboxylate co-ligands, in particular, has proven effective in generating a remarkable variety of structural motifs. For instance, the hydrothermal reaction of bpmp with copper(II) nitrate (B79036) and 4-(carboxylethyl)benzoic acid (cebH₂) under basic conditions yields a diperiodic slab copper(II) coordination polymer, [Cu₂(ceb)₂(bpmp)]n. ekb.eg In this structure, the Cu(II) atoms adopt a square-pyramidal {NO₄} coordination environment. ekb.eg When a different dicarboxylate, oxy(bisbenzoate) (oba), is used with cobalt(II), a highly entangled, self-penetrated tri-periodic network, [Co₃(oba)₃(bpmp)₂]n, is formed. mdpi.comnih.gov

The metal ion itself also plays a crucial role in tandem with the co-ligand. Replacing copper(II) with nickel(II) in the bpmp/ceb system results in a completely different architecture. The compound {[Ni(ceb)(bpmp)(H₂O)₂]n features octahedrally coordinated Ni(II) cations linked into a fivefold interpenetrated tri-periodic diamondoid (dia) network. mdpi.com A similar threefold interpenetrated diamondoid topology is observed in the cobalt oxalate (B1200264) system, {[Co(ox)(bpmp)]·3H₂O}n, highlighting how even a simple dicarboxylate like oxalate can generate complex, high-dimensional structures. mdpi.com

The nature of the co-ligand can also reduce the dimensionality of the final product. The use of 3-bromo-5-carboxy-benzoate with copper(II) and bpmp leads to the formation of a discrete, centrosymmetric dinuclear molecule, [Cu₂(C₈H₄BrO₄)₄(bpmp)(H₂O)₂], rather than an extended polymer. ekb.eg In this case, the Cu(II) ions exhibit a slightly distorted square-planar coordination. ekb.eg

Counter-anions and coordinating solvents also exert significant structural control, as demonstrated in related systems. Studies on silver(I) complexes with a similar N,N′-bis((cyanophenyl)methyl)piperazine ligand show that anions like trifluoromethanesulfonate (B1224126) (CF₃SO₃⁻) and hexafluorophosphate (B91526) (PF₆⁻) can be either coordinating or non-coordinating. nih.gov The presence of a coordinating anion or solvent molecule can alter the geometry around the metal center, leading to dramatic shifts in the extended network from one-dimensional chains to two-dimensional sheets or even three-dimensional frameworks. nih.gov Subtle forces such as anion-π interactions can also play a role in the packing of coordination layers. researchgate.net

| Metal Ion | Co-ligand / Anion Source | Coordination Geometry of Metal | Resulting Structure / Topology | Reference |

|---|---|---|---|---|

| Cu(II) | 4-(carboxylethyl)benzoate (ceb) / Cu(NO₃)₂ | Square-pyramidal | Diperiodic coordination polymer slab | ekb.eg |

| Ni(II) | 4-(carboxyethyl)benzoate (ceb) / Ni(NO₃)₂ | Octahedral | Fivefold interpenetrated tri-periodic diamondoid (dia) network | mdpi.com |

| Co(II) | oxy(bisbenzoate) (oba) | Not specified | Self-penetrated tri-periodic network | mdpi.comnih.gov |

| Co(II) | oxalate (ox) | Not specified | Threefold interpenetrated tri-periodic diamondoid (dia) network | mdpi.com |

| Cu(II) | 3-bromo-5-carboxy-benzoate | Slightly distorted square-planar | Centrosymmetric dinuclear molecule | ekb.eg |

| Cu(II) | 4-(carboxylatoethyl)benzoato (ceb) / Cu(NO₃)₂ | Square-planar | Twofold interpenetrated cds topology network | nih.gov |

Metal-Ligand Binding Affinity and Selectivity Studies

Quantitative Analysis of Complexation Equilibria

While the solid-state structures of this compound complexes are well-documented, detailed quantitative studies on their complexation equilibria in solution are not widely available in the surveyed literature. However, the methodologies for such analyses have been extensively applied to other structurally related piperazine-based ligands, providing a clear framework for how the binding affinity of bpmp could be assessed.

The primary technique for determining stability constants of metal complexes in solution is potentiometric titration. ekb.egnih.gov This method involves titrating a solution containing the ligand and a metal ion with a standard solution of a strong base, typically NaOH. By monitoring the pH changes, the protonation constants (pKa values) of the ligand and the stepwise formation constants (log K) of the metal complexes can be calculated using specialized computer programs like SUPERQUAD or Miniquad-75. ekb.egchem-soc.si

For example, studies on 1,4-bis(3-aminopropyl)-piperazine (BAPP) have used this method to determine the thermodynamic parameters for its complexes with several divalent metal ions (Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺). nih.gov Similarly, the acid-dissociation constants and complex formation constants for 1,4-bis(2-hydroxyethyl)piperazine (BHEP) with the same set of metal ions have been thoroughly investigated, revealing the formation of both 1:1 and 1:2 (metal:ligand) species in solution. ekb.eg

These potentiometric studies allow for the determination of key thermodynamic data, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) associated with the complexation reaction. nih.gov This data provides fundamental insight into the spontaneity and driving forces of the binding process.

| Ligand | Metal Ion | Stoichiometry (Metal:Ligand) | Log of Stability Constant (log K or log β) | Reference |

|---|---|---|---|---|

| 1,4-bis(2-hydroxyethyl)piperazine (BHEP) | Cu(II) | 1:1 | log K₁ = 7.72 | ekb.eg |

| Ni(II) | 1:1 | log K₁ = 3.66 | ekb.eg | |

| Co(II) | 1:1 | log K₁ = 3.45 | ekb.eg | |

| Zn(II) | 1:1 | log K₁ = 3.18 | ekb.eg | |

| 1,4-bis(3-aminopropyl)-piperazine (BAPP) | Cu(II) | Data reported graphically; follows Irving-Williams order | nih.gov | |

| Ni(II) | Data reported graphically; follows Irving-Williams order | nih.gov | ||

| Co(II) | Data reported graphically; follows Irving-Williams order | nih.gov |

Note: The data in this table is for structurally related ligands and is presented for illustrative purposes to show the type of data obtained from complexation equilibria studies.

Selectivity for Specific Metal Ions

The selectivity of a ligand for a particular metal ion is a critical aspect of its coordination chemistry, driven by a combination of factors including the size and charge of the ion, its preferred coordination geometry, and the ligand field stabilization energy.

Quantitative stability data for related piperazine ligands provides insight into the likely selectivity of bpmp. For instance, the stability constants determined for complexes of 1,4-bis(3-aminopropyl)-piperazine (BAPP) and 1,4-bis(2-hydroxyethyl)piperazine (BHEP) with first-row transition metals follow the order: Co(II) < Ni(II) < Cu(II) > Zn(II). ekb.egnih.gov This trend is in accordance with the well-established Irving-Williams series, which predicts the relative stabilities of complexes of high-spin, divalent metal ions. nih.gov The enhanced stability of the Cu(II) complex is typically attributed to the extra stabilization afforded by the Jahn-Teller distortion of its octahedral coordination sphere. ekb.eg This predictable trend suggests that bpmp would also exhibit a higher affinity for Cu(II) over other common divalent transition metals like Co(II), Ni(II), and Zn(II).

Beyond thermodynamic stability, selectivity can also be observed through other physical responses. For example, a related fluoroionophore, 1,4-bis(9-anthracenylmethyl)piperazine, which also features a piperazine core with aromatic pendants, exhibits a selective fluorescence enhancement upon complexation. Its fluorescence intensity increases by a factor of 20 specifically in the presence of Zn²⁺ and NH₄⁺ guest cations, indicating a preferential interaction that triggers a photophysical response. nih.gov This suggests that bpmp-based systems could potentially be designed for use as selective fluorescent sensors for specific metal ions.

Supramolecular Architectures and Framework Materials

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) based on 1,4-Bis(4-pyridylmethyl)piperazine

The design and synthesis of CPs and MOFs using this compound (bpmp) as a primary or co-ligand have been extensively explored. The resulting frameworks exhibit a remarkable variety of structural motifs, from simple chains to complex interpenetrated networks. The final architecture is highly dependent on a combination of factors, including the coordination geometry of the metal ion, the nature of ancillary ligands, and the synthesis conditions.

Design Principles for One-Dimensional (1D) Chain Structures

The formation of one-dimensional (1D) chain structures is a common motif in coordination polymers constructed with bpmp. These chains can be formed in several ways. In the simplest case, the bpmp ligand can bridge metal centers in a linear fashion, creating a simple 1D chain. More complex 1D structures, such as ladder-type motifs, can also be achieved. For instance, the reaction of bpmp with cadmium nitrate (B79036) can yield an infinite ladder-type complex. pleiades.onlinesibran.ru In this structure, T-shaped building blocks are formed, which then assemble into the ladder-like chains. pleiades.onlinesibran.ru The use of ancillary ligands, such as dicarboxylates, can also influence the formation of 1D substructures within higher-dimensional frameworks. For example, in a nickel(II) coordination polymer, bis(monodentate) bridging by 4-(carboxyethyl)benzoate (ceb) ligands creates [Ni(ceb)(H2O)2]n chain submotifs. nih.gov

Design Principles for Two-Dimensional (2D) Layered and Grid Networks

Two-dimensional (2D) layered and grid networks are another prevalent structural type for bpmp-based coordination polymers. These structures are typically formed when metal ions are linked by bpmp ligands in two directions, creating a sheet-like arrangement. The (4,4) grid topology is a common outcome, where four-connected metal centers are linked to four other metal centers. researchgate.net This can be seen in cadmium-based MOFs where the topology and mode of interpenetration are influenced by the substituent on an ancillary isophthalate (B1238265) ligand. researchgate.net For example, the use of 5-methylisophthalate or 5-nitroisophthalate with bpmp and cadmium nitrate both result in (4,4) grid topologies. researchgate.net Similarly, a cadmium chloride complex with the isomeric bis(3-pyridylmethyl)piperazine (3-bpmp) ligand also forms (4,4)-grid coordination polymer layers. nih.gov The dimensionality of the resulting framework can be dictated by the coordination environment of the metal. For instance, a cadmium complex with 1,4-phenylenedipropionate and bis(4-pyridylformyl)piperazine (bpfp), a related ligand, results in a simple 2-D (4,4) grid network due to the pentagonal bipyramidal coordination at the cadmium center. researchgate.net In some cases, these 2D layers can be further organized into the final crystal structure through weaker interactions like C-H···O attractive forces. nih.govresearchgate.net

Design Principles for Three-Dimensional (3D) Open Frameworks

The flexible nature of the bpmp ligand also allows for the construction of complex three-dimensional (3D) open frameworks. These frameworks often exhibit fascinating topologies and can be designed by carefully selecting the metal ion and ancillary ligands. For example, the hydrothermal reaction of zinc nitrate, pyromellitic acid, and bpmp resulted in a 3D coordination polymer with a unique, unprecedentedly simple 3,4-connected binodal self-penetrated topology. researchgate.net Another example is a cadmium homophthalate complex with bpmp which forms a 3-fold interpenetrated uninodal 5-connected 3D net with a 4466 topology. researchgate.net The combination of bpmp with other dicarboxylate ligands has also led to the formation of 3D frameworks. For instance, a cobalt oxalate (B1200264) bpmp complex displays a threefold interpenetrated diamondoid (dia) topology. nih.gov Similarly, a nickel complex with 4-(carboxyethyl)benzoate and bpmp forms a fivefold interpenetrated dia network. nih.gov The solvent used during synthesis can also play a crucial role in determining the final 3D structure. For example, two different cadmium-biphenyl-4,4'-dicarboxylate-bpmp frameworks were obtained from different solvent systems, one being a simple square net and the other a self-penetrating 3D framework. rsc.org

Solvothermal and Hydrothermal Synthesis Methodologies

Solvothermal and hydrothermal synthesis are the most common methods for preparing CPs and MOFs based on this compound. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netrsc.orgustc.edu.cn These techniques involve heating the reactants in a sealed vessel in the presence of a solvent or water at elevated temperatures and pressures. This allows for the crystallization of products that may not be obtainable under ambient conditions.

Hydrothermal synthesis has been successfully employed to generate a variety of bpmp-based frameworks. For example, the reaction of cadmium nitrate, 5-substituted isophthalic acid derivatives, and bpmp under hydrothermal conditions yielded a series of crystalline coordination polymers. researchgate.net Similarly, the hydrothermal reaction of zinc nitrate, pyromellitic acid, and bpmp afforded three-dimensional coordination polymers. researchgate.net Copper(II) coordination polymers have also been obtained via hydrothermal reaction of copper nitrate, 4-(carboxylethyl)benzoic acid, and bpmp. nih.gov

The choice of solvent in solvothermal synthesis can significantly influence the final product. A notable example is the synthesis of two distinct cadmium-biphenyl-4,4'-dicarboxylate-bpmp MOFs, where the use of DMA/water resulted in a simple square net, while a DMF/water system produced a self-penetrating 3D framework. rsc.org

| Metal | Ancillary Ligand | Synthesis Method | Dimensionality | Resulting Topology/Structure |

| Cadmium | 5-methylisophthalate | Hydrothermal | 2D | (4,4) grid |

| Cadmium | 5-nitroisophthalate | Hydrothermal | 2D | (4,4) grid |

| Zinc | Pyromellitic acid | Hydrothermal | 3D | 3,4-connected binodal self-penetrated |

| Copper | 4-(carboxylethyl)benzoic acid | Hydrothermal | 2D | Diperiodic slab |

| Cobalt | Oxalate | Not specified | 3D | Threefold interpenetrated diamondoid (dia) |

| Nickel | 4-(carboxyethyl)benzoate | Not specified | 3D | Fivefold interpenetrated diamondoid (dia) |

| Cadmium | Biphenyl-4,4'-dicarboxylic acid | Solvothermal (DMA/water) | 2D | Simple square net |

| Cadmium | Biphenyl-4,4'-dicarboxylic acid | Solvothermal (DMF/water) | 3D | Self-penetrating 3D framework |

| Cadmium | Homophthalate | Not specified | 3D | 3-fold interpenetrated 5-connected net |

Topological Diversity and Network Analysis

The frameworks constructed from this compound often exhibit complex and intriguing topologies. The analysis of these networks provides valuable insights into their structure and potential properties.

Interpenetration and Self-Penetration Phenomena within Frameworks

Interpenetration is a common phenomenon in MOFs where two or more independent networks are entangled with each other without any covalent bonds between them. This can occur to fill the void space within a single network. Self-penetration is a related but distinct phenomenon where a single network interweaves with itself. Both interpenetration and self-penetration are frequently observed in frameworks containing the flexible bpmp ligand. pleiades.onlineresearchgate.netnih.govresearchgate.netresearchgate.netrsc.org

Examples of interpenetration in bpmp-based frameworks are numerous. A cadmium complex with bpmp and homophthalate displays a 3-fold interpenetrated 3D network. researchgate.net A cobalt oxalate bpmp phase exhibits a threefold interpenetrated diamondoid topology. nih.gov An even higher degree of interpenetration is seen in a nickel coordination polymer with 4-(carboxyethyl)benzoate and bpmp, which manifests as a fivefold interpenetrated diamondoid network. nih.gov Inclined interpenetration of infinite ladder-type structures has also been observed in a cadmium complex. pleiades.onlinesibran.ru

Self-penetration is also a key feature of some bpmp-based MOFs. A zinc pyromellitate framework with bpmp exhibits an unprecedentedly simple 3,4-connected binodal self-penetrated topology. researchgate.net A particularly interesting case of self-penetration is observed in a cadmium-biphenyl-4,4'-dicarboxylate-bpmp MOF, where the framework forms a 3D aggregate of cyclic researchgate.netcatenanes through self-penetration. rsc.org

| Framework | Phenomenon | Description |

| {[Cd(hmph)(4-bpmp)1.5]·4H2O}n | 3-fold Interpenetration | Uninodal 5-connected 3D net with a 4466 topology. researchgate.net |

| {[Co(ox)(bpmp)]·3H2O}n | Threefold Interpenetration | Tri-periodic diamondoid (dia) topology. nih.gov |

| {[Ni(ceb)(bpmp)(H2O)2]}n | Fivefold Interpenetration | Tri-periodic diamondoid (dia) networks. nih.gov |

| {[Cd(4-bpmp)2(H2O)Cl2]}n | Inclined Interpenetration | Infinite ladder-type complex with interpenetrating ladders. pleiades.onlinesibran.ru |

| {[Zn2(Hpyro)2(H2-4-bpmp)]·4H2O}n | Self-penetration | Unprecedented 3,4-connected binodal (4.82)(4.82103) self-penetrated topology. researchgate.net |

| [Cd(bpmp)1.5(bpdc)]n | Self-penetration | 3D framework with cyclic researchgate.netcatenane units formed via self-penetration. rsc.org |

Host-Guest Chemistry within Framework Cavities

The crystalline frameworks constructed using this compound often contain voids or channels that are initially occupied by solvent molecules used during their synthesis. These solvent molecules are considered guests within the host framework. The most commonly observed included small molecules are water, dimethylformamide (DMF), and dimethylacetamide (DMA). nih.gov For instance, in the structure of {[Cu₂(bpmp)₂(bpdc)₂(H₂O)₂]·1.25DMF·1.5H₂O}n, molecules of both DMF and water are found within the polycatenated network. nih.gov Similarly, a cadmium-based framework, {[Cd(bpmp)(bpdc)(H₂O)₂]·2DMA}n, incorporates DMA molecules. nih.gov

In some cases, the framework demonstrates the potential to include other small non-biological molecules. A cadmium complex with a ladder-type structure was found to expand its cavity volume by encapsulating p-dibromobenzene. researchgate.net Another study involving a cobalt-bipyridine coordination polymer noted that the presence of carbon disulfide (CS₂) as a guest molecule templated the formation of a two-dimensional bilayer motif, whereas crystallization in acetonitrile (B52724) or chloroform (B151607) yielded a one-dimensional molecular ladder. researchgate.net While not directly involving bpmp, this highlights the principle of guest-templated framework formation which is applicable to such systems.

In one instance, a material was prepared during an attempt to create a cadmium coordination polymer with fumarate (B1241708) and bpmp. This synthesis resulted in a salt, C₁₆H₂₁N₄⁺·ClO₄⁻·0.5C₄H₄O₄, where fumaric acid molecules are hydrogen-bonded to protonated bpmp cations, forming discrete trimolecular units rather than an extended framework with included guests. nih.gov

No specific research findings detailing the pore environment engineering or functionalization of this compound-based frameworks for targeted adsorption were identified in the provided search results. General strategies for MOF functionalization, such as post-synthetic modification and the use of functionalized ligands, are known to enhance adsorption properties for applications like gas separation and catalysis, but specific examples involving bpmp could not be sourced. usf.edumdpi.comnih.govmdpi.com

Hybrid Materials Formation (e.g., Composites with other functional materials)

No specific examples of hybrid materials or composites formed using pre-synthesized frameworks of this compound were found in the provided search results. The creation of MOF-based composites, for example with graphene oxide or silica, is a known strategy to enhance properties like conductivity, stability, and processability, but literature specifically detailing such composites with bpmp frameworks was not identified. nih.govrsc.orgresearchgate.netrsc.org

Crystallographic and Advanced Structural Investigations

Single Crystal X-ray Diffraction of 1,4-Bis(4-pyridylmethyl)piperazine and its Coordination Products

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of crystalline materials. For bpmp and its coordination products, SC-XRD has been instrumental in revealing intricate structural details. pleiades.onlineresearchgate.net

Coordination of bpmp with various metal centers, such as cadmium and copper, has led to the formation of a diverse range of coordination polymers with fascinating topologies. pleiades.onlinenih.gov For instance, the reaction of bpmp with cadmium nitrate (B79036) results in an infinite ladder-type complex, {[Cd(bpmp)2(H2O)Cl2]}n, featuring T-shaped building blocks and inclined interpenetration of the ladders. pleiades.onlineresearchgate.net In another example, a copper(II) coordination polymer, [Cu2(C9H6O4)2(C16H20N4)]n, showcases diperiodic slab motifs constructed from square-pyramidal Cu(II) centers linked by both bpmp and 4-(carboxylethyl)benzoate (ceb) ligands. nih.govresearchgate.net

The versatility of bpmp as a ligand is further highlighted in the formation of a salt with fumaric acid and perchlorate (B79767), C16H21N4+·ClO4−·0.5C4H4O4, where the bpmp molecule is protonated. nih.gov This demonstrates the ability of bpmp to participate in the formation of both coordination and hydrogen-bonded networks. The Cambridge Structural Database (CSD) contains crystal structure data for bpmp, providing a foundational reference for its solid-state conformation. nih.gov

The experimental setup for these studies typically involves collecting data on a CCD-based diffractometer, often at low temperatures to minimize thermal motion. nih.govnih.gov The collected data is then processed and refined to yield a detailed structural model. nih.govnih.gov

A critical aspect of crystallographic analysis is the detailed examination of internal molecular geometry, including bond lengths, bond angles, and torsional angles, which collectively define the conformation of the molecule. In the case of this compound and its derivatives, the conformation of the central piperazine (B1678402) ring is of particular interest.

The piperazine ring is known to adopt several conformations, with the chair form being the most thermodynamically stable, followed by the twist-boat and boat conformations. nih.goved.ac.uk In the solid state, the piperazine ring in uncoordinated or protonated bpmp typically adopts a chair conformation. nih.govresearchgate.net For example, in the salt C16H21N4+·ClO4−·0.5C4H4O4, the piperazine ring of the protonated bpmp cation is in a chair conformation. nih.gov Similarly, in piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate), the piperazine ring is located around an inversion center and adopts a chair conformation. researchgate.net

However, upon coordination to a metal center, the conformation of the piperazine ring can change. In some metal complexes, the piperazine ring retains its chair conformation. nih.gov In contrast, in other coordination compounds, particularly macrocyclic complexes, the piperazine ring can be forced into a boat conformation to facilitate the coordination of the nitrogen atoms to the metal ion. nih.gov

The bond lengths and angles within the bpmp ligand are generally within expected ranges. In a copper(II) coordination polymer, the Cu-N bond length to the pyridyl nitrogen of the bpmp ligand is a key parameter in defining the coordination geometry. nih.gov The table below presents selected bond lengths for a representative copper(II) coordination polymer incorporating the bpmp ligand.

Table 1: Selected Bond Lengths (Å) for [Cu2(C9H6O4)2(C16H20N4)]n nih.govresearchgate.net

| Bond | Length (Å) |

| Cu1-O1 | 1.954(2) |

| Cu1-O3 | 1.958(2) |

| Cu1-N1 | 2.011(2) |

| Cu1-O4 | 2.338(2) |

| Cu1-O2 | 2.8992(8) |

Note: This table is interactive. You can sort and filter the data.

Hydrogen bonding is a predominant non-covalent interaction in the crystal structures of bpmp derivatives, particularly when the piperazine nitrogen atoms are protonated or when co-crystallized with molecules containing hydrogen bond donors and acceptors. In the salt C16H21N4+·ClO4−·0.5C4H4O4, O—H···N hydrogen bonds are formed between the fumaric acid molecules and the protonated bpmp cations, leading to the formation of trimolecular units. nih.gov These units are further connected by N—H···N hydrogen bonds into one-dimensional ribbons. nih.gov In another example, a cobalt(II) coordination polymer features N—H⋯O hydrogen bonds that anchor the doubly protonated bpmp cations to the anionic coordination polymer chains. nih.gov

π-π stacking interactions between the pyridyl rings of the bpmp ligands are also a significant feature in the crystal packing of many of its coordination polymers. nih.gov These interactions can influence the photoluminescence properties of the resulting materials. rsc.org For instance, in a cadmium metal-organic framework, the presence or absence of π-π stacking interactions between the pyridyl rings of a related diazabutadiene linker dictates whether the emission is hypsochromically or bathochromically shifted. rsc.org In the fumaric acid salt of bpmp, π–π interactions with a shortest C⋯C contact of 3.640 (1) Å contribute to the aggregation of the supramolecular ribbons. nih.gov

Table 2: Hydrogen Bonding and Non-Covalent Interaction Data

| Compound | Interaction Type | Donor-Acceptor | Distance (Å) / Angle (°) | Reference |

| C16H21N4+·ClO4−·0.5C4H4O4 | O—H···N | O-H···N | - | nih.gov |

| C16H21N4+·ClO4−·0.5C4H4O4 | N—H···N | N-H···N | - | nih.gov |

| C16H21N4+·ClO4−·0.5C4H4O4 | π–π stacking | C···C | 3.640 (1) | nih.gov |

| C16H21N4+·ClO4−·0.5C4H4O4 | C—H⋯O | C-H···O | - | nih.gov |

| [Cu2(C9H6O4)2(C16H20N4)]n | C—H⋯O | C-H···O | - | nih.govresearchgate.net |

| {(C16H22N4)[Co(C10H2O8)(H2O)4]·2H2O}n | N—H⋯O | N-H···O | - | nih.gov |

Note: This table is interactive. You can sort and filter the data.

Advanced Spectroscopic Characterization for Structural Elucidation (e.g., Solid-State NMR, Raman, FT-IR for complex characterization, excluding basic identification)

In addition to diffraction techniques, various spectroscopic methods provide complementary information for the structural elucidation of bpmp and its coordination compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to probe the vibrational modes of a molecule. In the context of bpmp complexes, FT-IR can confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridyl and piperazine rings. pleiades.online For example, the coordination of bpmp to cadmium nitrate was confirmed by IR spectroscopy, in conjunction with elemental analysis and SC-XRD. pleiades.onlineresearchgate.net

Raman Spectroscopy provides information about vibrational, rotational, and other low-frequency modes in a system. It is complementary to FT-IR and can be particularly useful for studying symmetric vibrations and for analyzing samples in aqueous solutions. While specific Raman data for bpmp complexes was not found in the search results, it is a valuable tool for the characterization of coordination compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly in the solid state, can provide detailed information about the local environment of specific nuclei (e.g., 1H, 13C). For piperazine-containing systems, 1H NMR in solution can be used to study the conformational dynamics of the piperazine ring. nih.gov For example, the protons on the piperazine ring of related macrocycles can show distinct signals for axial and equatorial positions, indicating a locked conformation on the NMR timescale. nih.gov While solid-state NMR data for bpmp was not explicitly detailed in the provided results, it would be a powerful technique to probe the structure and dynamics of bpmp-based materials in the solid state.

Functional Applications of Materials Derived from 1,4 Bis 4 Pyridylmethyl Piperazine Excluding Clinical/biological

Catalytic Applications in Organic Transformations

Materials derived from 1,4-Bis(4-pyridylmethyl)piperazine are primarily explored as heterogeneous catalysts within the structure of MOFs or as discrete molecular complexes. The flexible nature of the bpmp ligand allows for the synthesis of coordination polymers with differing dimensionalities and topologies, which can influence their catalytic potential. researchgate.net Divalent cobalt coordination polymers with bpmp have been shown to form both layered and three-dimensional (3D) structures depending on the co-ligand used. researchgate.net Similarly, copper(II) and nickel(II) have been used to create multi-periodic, interpenetrating networks with the bpmp ligand, highlighting its role in constructing frameworks with potential catalytic sites. nih.govnih.gov

The incorporation of bpmp into Metal-Organic Frameworks (MOFs) creates materials with potential as heterogeneous catalysts. The porous nature and the presence of metal nodes and functional organic linkers in MOFs can facilitate catalytic reactions.

CO2 Fixation: The chemical fixation of carbon dioxide, for instance, into cyclic carbonates via coupling with epoxides, is a significant area of catalysis where MOFs have shown promise. MOFs can offer synergistic effects between Lewis acidic metal sites and basic sites on the organic linkers to activate both the epoxide and CO2 molecules. For example, a zinc-based MOF, Zn(Py)(Atz), demonstrated good catalytic activity for converting CO2 into cyclic carbonates, a reaction enhanced by its microporous structure and nitrogen-rich units which improve CO2 adsorption. sci-hub.se While bpmp is recognized as a building block for frameworks intended for gas capture, specific studies detailing the catalytic performance of a bpmp-containing MOF in CO2 fixation are not prominent in the reviewed literature. researchgate.net

A3 Coupling Reactions: The A3 (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot method to synthesize propargylamines. mdpi.com Heterogeneous catalysis of this reaction using MOFs is advantageous due to ease of catalyst separation and reuse. For example, a silver N-heterocyclic carbene MOF (Ag-NHC-MOF) has been shown to be an excellent catalyst for A3 coupling under ambient conditions, achieving full conversion for its model reaction within one hour. rsc.org Although this compound is a known ligand in the synthesis of complex coordination polymers, specific examples of these materials being employed as catalysts for the A3 coupling reaction are not extensively documented in current research. nih.govdiva-portal.org In related research, piperazine (B1678402) itself has been used as a substrate in gold-catalyzed A3 coupling reactions to yield bis-propargylamines. manchester.ac.uk

A summary of representative coordination polymers synthesized using the bpmp ligand is provided below.

| Compound Name | Metal Ion | Co-ligand | Dimensionality/Topology | Reference |

| {[Co(1,4-phda)(4-bpmp)(H2O)2]·2H2O}n | Cobalt(II) | 1,4-Phenylenediacetate | 2D Layered | researchgate.net |

| [Co(1,3-phda)(4-bpmp)]n | Cobalt(II) | 1,3-Phenylenediacetate | 3D Primitive Cubic | researchgate.net |

| {[Cu2(C9H6O4)2(C16H20N4)]}n | Copper(II) | 4-(Carboxylethyl)benzoate | 2D Slab | nih.gov |

| {[Ni(C10H8O4)(C16H20N4)(H2O)2]}n | Nickel(II) | 4-(Carboxyethyl)benzoate | 3D Diamondoid (fivefold interpenetrated) | nih.gov |

| {[Zn2(Hpyro)2(H2-4-bpmp)]·4H2O}n | Zinc(II) | Pyromellitate | 3D Self-penetrated | nih.gov |

Discrete metal complexes containing the this compound ligand can potentially act as homogeneous catalysts. Research has detailed the synthesis and crystal structure of a centrosymmetric dinuclear copper(II) complex, [Cu₂(C₈H₄BrO₄)₄(C₁₆H₂₀N₄)(H₂O)₂], where the bpmp ligand bridges the two metal centers. In this complex, the copper(II) ions exhibit a slightly distorted square-planar coordination. While the study provides significant insight into the supramolecular assembly of this molecule through hydrogen bonding, its application as a homogeneous catalyst in organic transformations has not been reported.

Detailed investigations into the reaction mechanisms and the determination of key performance metrics like Turnover Frequencies (TOFs) are crucial for understanding and optimizing a catalyst. At present, the scientific literature lacks specific studies focused on the mechanistic pathways or the turnover frequencies for catalytic systems derived from this compound.

A key advantage of heterogeneous catalysts is their potential for recovery and reuse, which is critical for sustainable and cost-effective chemical processes. Stability studies assess the robustness of the catalyst under reaction conditions. For a catalyst to be viable, it must maintain its structural integrity and catalytic activity over multiple cycles. While reusability is a widely studied aspect of MOF-based catalysis, specific data on the reusability and long-term stability of catalysts explicitly incorporating the this compound ligand are not available in the reviewed scientific literature. rsc.org

Sensing and Detection Platforms

Coordination polymers constructed from this compound are effective platforms for the development of chemical sensors. The ligand's ability to coordinate with luminescent metal centers, such as lanthanides, and its own potential for fluorescence, form the basis for highly sensitive and selective detection of various analytes. nih.govnih.gov

Materials incorporating this compound or its derivatives have demonstrated capabilities in detecting a range of analytes. Lanthanide coordination polymers, for example, can act as fluorescent sensors for specific metal ions and organic molecules. nih.gov A notable example is a Europium-based coordination polymer that shows high selectivity and sensitivity for detecting Co²⁺ and Cu²⁺ ions, as well as the organic molecule nitrobenzene (B124822). nih.gov The detection process relies on the interaction between the analyte and the framework, which leads to a measurable change in the material's fluorescence. nih.gov

Similarly, other lanthanide coordination polymers have been developed for sensing Fe³⁺ ions and organic compounds like emodin. rsc.org The choice of the central metal ion can tune the sensor's properties, with a Samarium-based complex also showing good capability for detecting Cu²⁺ ions and nitrobenzene. nih.gov The development of a 1,4-bis(9-anthracenylmethyl)piperazine derivative highlights the detection of cations like Zn²⁺ and NH₄⁺, showcasing the versatility of the core structure. nih.gov

Table 2: Examples of Chemo-sensing using Piperazine-Derived Coordination Polymers

| Sensor Material Type | Analyte Detected | Sensing Outcome | Reference |

| Europium (Eu) Coordination Polymer | Co²⁺, Cu²⁺, Nitrobenzene | High fluorescence quenching efficiency (~99% for nitrobenzene) | nih.gov |

| Samarium (Sm) Coordination Polymer | Cu²⁺, Nitrobenzene | Significant fluorescence quenching | nih.gov |

| Europium (Eu) Coordination Polymer | Fe³⁺, Emodin | Luminescence quenching | rsc.org |

| 1,4-bis(9-anthracenylmethyl)piperazine | Zn²⁺, NH₄⁺ | 20-fold increase in fluorescence intensity | nih.gov |

The primary mechanism behind the sensing capabilities of these materials is often based on changes in their luminescence properties upon interaction with an analyte. nih.govmdpi.com A common phenomenon is luminescence quenching, where the analyte interacts with the coordination polymer, providing a non-radiative pathway for the decay of the excited state, thus "turning off" the fluorescence. nih.govrsc.org This quenching can be caused by electron transfer or energy transfer between the analyte and the luminescent framework. nih.gov For instance, the quenching of fluorescence by nitrobenzene in certain lanthanide polymers is attributed to favorable electron and energy transfer mechanisms. nih.gov

Conversely, some sensing mechanisms operate via fluorescence enhancement. A well-documented mechanism is the inhibition of Photoinduced Electron Transfer (PET). In the absence of an analyte, the lone pair of electrons on the piperazine nitrogen can quench the fluorescence of a nearby fluorophore (like anthracene) through PET. nih.gov When a cation such as Zn²⁺ binds to the nitrogen atoms, it lowers their electron-donating ability, which blocks the PET process. nih.gov This blockage restores the radiative decay pathway of the fluorophore, leading to a significant increase in fluorescence intensity, or a "turn-on" response. nih.gov The complexation of 1,4-bis(9-anthracenylmethyl)piperazine with Zn²⁺ or NH₄⁺ resulted in a 20-fold enhancement of fluorescence, providing a clear signal of the analyte's presence. nih.gov

Electrochemical and Conductive Materials (if derived from the compound's coordination)

Similar to the magnetic properties, the electrochemical and conductive applications of materials derived from the coordination of this compound are not extensively documented in peer-reviewed literature. The incorporation of redox-active metal centers or ligands into coordination polymers can impart electrochemical activity, making them potentially useful for applications such as electrocatalysis, chemical sensors, and electrochromic devices.

The pyridyl groups of the this compound ligand can coordinate to a variety of metal ions, some of which are redox-active. The resulting coordination polymers could therefore be expected to exhibit electrochemical behavior. However, studies detailing the cyclic voltammetry, conductivity measurements, or other electrochemical characterizations of these specific materials are scarce.

While the broader field of pyridyl-based coordination polymers has shown promise for energy-efficient electrochromic applications, specific research on derivatives of this compound in this context is not yet prevalent. The development of such materials would depend on the successful synthesis of robust frameworks that can undergo reversible redox reactions without significant degradation.

Photonic and Optical Applications (e.g., Nonlinear Optical (NLO) properties, light harvesting, luminescence)

The photonic and optical applications of materials derived from this compound and its related compounds represent a more extensively researched area. These applications are primarily centered on luminescence and nonlinear optical (NLO) properties.

Luminescence:

Coordination polymers of zinc(II) with bis(pyridylmethyl)piperazine tethers have been shown to exhibit photoluminescence. For instance, a three-dimensional coordination polymer, {[Zn2(Hpyro)2(H2-4-bpmp)]·4H2O}n, where 4-bpmp is this compound, displays blue-violet light emission upon excitation with ultraviolet light. acs.org This luminescence is a common feature in coordination polymers with d¹⁰ metal centers like Zn(II), where the emission is often ligand-centered. mdpi.com

Nonlinear Optical (NLO) Properties:

Organic materials containing a piperazine core have garnered attention for their third-order nonlinear optical properties. Several studies on piperazine-1,4-diium (B1225682) salts with different anions have demonstrated their potential for NLO applications. researchgate.netresearchgate.netbohrium.comnih.govbohrium.com These materials are of interest for applications in optical limiting, optical switching, and other photonic technologies.

The NLO response in these organic crystals often arises from the molecular structure, including the presence of donor-acceptor groups and extended π-conjugation, which can be enhanced by the formation of specific crystal packing arrangements and intermolecular hydrogen bonds. While direct measurements on coordination polymers of this compound are not widely reported, the data from related piperazine-based organic crystals suggest that this class of compounds is promising for NLO applications.

Below is a table summarizing the third-order nonlinear optical properties of some piperazine-based organic crystals.

| Compound Name | Nonlinear Absorption Coefficient (β) | Nonlinear Refractive Index (n₂) | Third-Order NLO Susceptibility (χ⁽³⁾) |

| Piperazine-1,4-diium bis(2,4-dichlorobenzoate) (PBDCB) | ~0.02 × 10⁻⁴ cm/W | ~4.06 × 10⁻⁸ cm²/W | ~2.17 × 10⁻⁶ esu |

| 2-amino-4,6-dimethoxypyrimidine-4-aminobenzoic acid (related organic NLO material) | - | - | 4.42 × 10⁻⁶ esu |

Table showing the nonlinear optical properties of piperazine-based compounds. Data sourced from researchgate.netresearchgate.net.

The development of new materials with enhanced NLO properties is an active area of research, and the incorporation of the this compound ligand into well-ordered coordination polymers could be a viable strategy to achieve this.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Ligand and Complex Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as atoms, molecules, and condensed phases. For 1,4-Bis(4-pyridylmethyl)piperazine, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

The electronic character of a molecule is defined by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich regions, likely involving the nitrogen atoms of the piperazine (B1678402) ring and the pyridyl groups, which act as electron donors. The LUMO, conversely, would be situated on the electron-deficient parts of the molecule, capable of accepting electrons. The HOMO-LUMO gap dictates the energy required to excite an electron from the ground state to the first excited state, influencing the molecule's UV-Vis absorption properties.

While specific DFT calculations detailing the HOMO-LUMO energies for the isolated this compound ligand are not extensively reported in the literature, studies on similar piperazine derivatives provide insight. For instance, DFT calculations on related palladium(II) complexes with 1,4-bis(2-hydroxyethyl)piperazine (BHEP) have been performed. researchgate.net Such studies help in understanding the electronic behavior of the piperazine core when coordinated to a metal center. researchgate.net Analysis of related compounds like 1-Amino-4-methylpiperazine also utilizes FMOs to understand electronic properties. nih.gov

Table 1: Frontier Molecular Orbital Energies for a Related Piperazine Complex This table presents calculated values for [Pd(BHEP)Cl₂], a complex containing a different piperazine derivative, to illustrate the typical output of such calculations.

| Parameter | [Pd(BHEP)Cl₂] |

| EHOMO (eV) | -6.0262 |

| ELUMO (eV) | -2.3447 |

| Energy Gap (ΔE) (eV) | 3.6815 |

| (Data sourced from a study on [Pd(BHEP)Cl₂]) researchgate.net |

The flexibility of the this compound ligand is a key attribute for its use in constructing diverse framework structures. This flexibility arises from the rotational freedom around several single bonds. The piperazine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net Additionally, rotation can occur around the C-C and C-N bonds connecting the piperazine ring to the pyridyl groups.

Conformational analysis through computational methods can map the potential energy surface of the molecule as a function of these rotational angles (dihedral angles). This analysis identifies the most stable conformers (energy minima) and the energy barriers between them (transition states). In the solid state, crystal packing forces often dictate a specific conformation. For example, in many of its reported coordination polymers, the piperazine ring is found in a chair conformation with the two pyridylmethyl arms in an anti-orientation. nih.goviucr.org

Computational studies on related piperazine analogs have explored the effects of solvation on the conformational potential energy surface, showing that for some models, solvation does not significantly alter the location of conformational minima. njit.edu Studies on 1,4-diformyl-piperazine have also been used to probe conformational behaviors and rotational barriers. physchemres.orgsid.ir

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. By correlating the calculated frequencies with experimental spectra, a detailed assignment of the observed vibrational bands to specific molecular motions (stretching, bending, torsion) can be achieved. nih.gov

Molecular Dynamics (MD) Simulations of Ligand Flexibility and Framework Dynamics

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. These simulations can provide a detailed picture of the conformational flexibility of the this compound ligand and the dynamic behavior of the metal-organic frameworks it forms. nih.gov By simulating the motions of atoms over time, MD can explore the ligand's conformational landscape, including the chair-boat interconversion of the piperazine ring and the rotation of the pyridyl groups.

Computational Modeling of Metal-Ligand Interactions

The ability of this compound to form stable complexes with various metal ions is central to its application in coordination chemistry. Computational modeling provides a means to quantify these interactions.

DFT calculations can be used to determine the binding energy between the this compound ligand and a metal ion. This is typically calculated as the difference between the energy of the metal-ligand complex and the sum of the energies of the isolated metal ion and the free ligand. A more negative binding energy indicates a stronger and more stable coordination bond.

These calculations can also provide insights into the coordination energetics, such as the preference for specific coordination numbers and geometries (e.g., octahedral, tetrahedral, square planar) for a given metal ion. nih.govnih.gov The pyridyl nitrogen atoms are the primary coordination sites, acting as Lewis bases, while the piperazine nitrogens can also participate in coordination or be protonated. The flexible nature of the ligand allows it to act as a bridging ligand between two metal centers, a fundamental interaction in the formation of coordination polymers. While specific binding energy values for this ligand are not widely published, the extensive range of coordination compounds it forms with metals like copper, cadmium, and nickel is a testament to its favorable coordination energetics. nih.govnih.govnih.gov

Prediction of Preferred Coordination Geometries and Modes

The ligand this compound is a versatile building block in the construction of coordination polymers due to its flexible nature and the presence of two terminal pyridyl nitrogen donors. Computational studies, often in conjunction with single-crystal X-ray diffraction data, are crucial for predicting and understanding the coordination geometries and modes that this ligand adopts.

The pyridyl nitrogen atoms of bpmp readily coordinate to metal centers, and the long, flexible piperazine-dimethylene bridge allows it to adopt various conformations. This flexibility enables the ligand to act as a linker between metal centers, forming diverse network topologies. researchgate.net The disposition of the pyridyl nitrogen donors plays a significant role in directing the final structure. researchgate.netresearchgate.net

One common coordination motif involves the bpmp ligand bridging two metal centers, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. For instance, in a cadmium-based complex, bpmp participates in creating T-shaped building blocks, which then self-assemble into infinite ladder-like structures. sibran.rupleiades.online In this arrangement, three independent bpmp ligands coordinate to a single hexacoordinated Cd(II) ion in a distorted T-shaped geometry. sibran.ru

Table 1: Predicted and Observed Coordination Geometries involving this compound

| Metal Ion | Co-ligand | Coordination Geometry of Metal | Resulting Structure | Reference |

| Cd(II) | NO3-, H2O, Cl- | Distorted T-shaped | Interpenetrating molecular ladders | sibran.ru, pleiades.online |

| Cu(II) | Glutarate | Square-pyramidal | Self-penetrated 3D network | researchgate.net |

| Zn(II) | Pyromellitate | Tetrahedral | Self-penetrated 3D network | researchgate.net |

| Cu(II) | 4-(carboxylethyl)benzoate | Square-pyramidal | 2D coordination polymer slabs | nih.gov |

Simulation of Gas Adsorption and Diffusion within Frameworks

Metal-organic frameworks constructed using bpmp as a linker can exhibit porosity, making them candidates for applications in gas storage and separation. Computational simulations are essential tools for predicting and analyzing the adsorption and diffusion of gases within these frameworks.

Grand Canonical Monte Carlo (GCMC) and Molecular Dynamics (MD) simulations are the primary computational methods used for this purpose. nih.govrsc.org These simulations can predict gas uptake capacities, adsorption isotherms, and selectivity for different gas molecules (e.g., H₂, CH₄, CO₂) at various pressures and temperatures. nih.gov